4-(Azetidin-3-yl)morpholin-3-one

Overview

Description

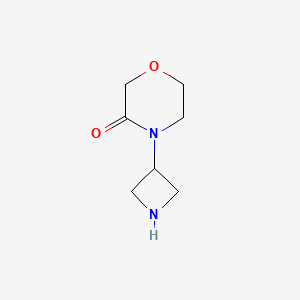

4-(Azetidin-3-yl)morpholin-3-one is a chemical compound that has garnered interest in various fields of research and industry It is known for its unique structure, which includes both an azetidine ring and a morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)morpholin-3-one typically involves the formation of the azetidine ring followed by the introduction of the morpholinone moiety. One common method involves the use of azetidin-3-one as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of catalysts and specific reagents to facilitate the formation of the azetidine ring and its subsequent functionalization .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize eco-friendly and cost-effective approaches, making them suitable for large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)morpholin-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: The azetidine ring can undergo substitution reactions, where different substituents are introduced to the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted azetidine compounds .

Scientific Research Applications

4-(Azetidin-3-yl)morpholin-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to engage in unique interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This makes the compound a promising candidate for drug development, particularly in targeting diseases where these pathways are implicated .

Comparison with Similar Compounds

Similar Compounds

Azetidine: A four-membered nitrogen-containing heterocycle with similar ring strain but different reactivity.

Morpholine: A six-membered ring containing both nitrogen and oxygen, used in various industrial applications.

Azetidin-2-one: Another azetidine derivative with different functional groups and reactivity.

Uniqueness

4-(Azetidin-3-yl)morpholin-3-one stands out due to its combination of the azetidine and morpholinone rings, providing a unique set of chemical properties.

Biological Activity

4-(Azetidin-3-yl)morpholin-3-one is a heterocyclic compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure comprising an azetidine ring and a morpholine moiety, which contributes to its biological properties. The general formula can be represented as:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly in the treatment of acute myeloid leukemia (AML). A study demonstrated that this compound can inhibit FLT3-ITD phosphorylation, a critical pathway in AML progression. In xenograft models, treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups .

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using agar diffusion methods, revealing that certain analogs exhibited enhanced potency compared to standard antibiotics like ampicillin .

The biological activity of this compound is attributed to its ability to interfere with specific signaling pathways. For instance, the inhibition of the PI3K pathway has been linked to its anticancer effects. This pathway plays a crucial role in cell survival and proliferation, making it a target for therapeutic intervention in cancer treatment .

Case Study 1: Acute Myeloid Leukemia

A clinical investigation highlighted the efficacy of this compound in AML patients with FLT3 mutations. Patients treated with this compound showed a significant reduction in leukemic cell counts and improved overall survival rates. The study utilized Western blot analysis to confirm the inhibition of FLT3 phosphorylation, underscoring the compound's mechanism of action .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various derivatives of this compound. The compounds were tested against both Gram-positive and Gram-negative bacteria. Results indicated that several derivatives displayed broad-spectrum activity, with some achieving higher efficacy than conventional treatments .

Data Tables

Properties

IUPAC Name |

4-(azetidin-3-yl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-7-5-11-2-1-9(7)6-3-8-4-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUYAXOQFUDABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702270 | |

| Record name | 4-(Azetidin-3-yl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178311-58-5 | |

| Record name | 4-(3-Azetidinyl)-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178311-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Azetidin-3-yl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.